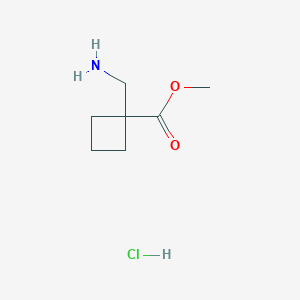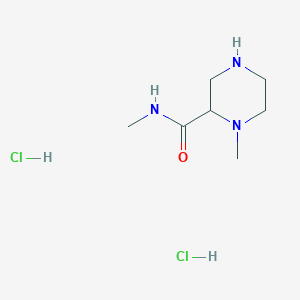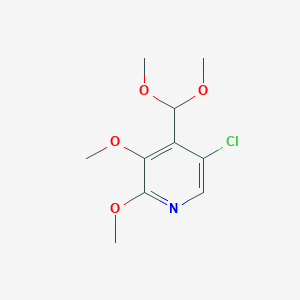
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” consists of a cyclobutane ring with a carboxylate group and an aminomethyl group attached . The molecular weight is 165.62 g/mol .Physical And Chemical Properties Analysis
“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is slightly soluble in water . It’s sensitive to air and should be stored away from air in a cool, dry place in a tightly closed container .Wissenschaftliche Forschungsanwendungen
Versatile Access to Amino Acid Derivatives
A study developed mild conditions to synthesize substituted methyl 2-(benzylamino)cyclobutenecarboxylates, which were further converted into N-Boc-protected derivatives. These β-amino acids were utilized to synthesize small peptides, demonstrating the compound's role in creating cyclic dipeptides and exploring its applications in peptide chemistry (A. Meijere et al., 2010).
Neuropharmacological Characterization
Research investigated the neuropharmacological properties of derivatives, including 1-aminocyclobutane-1-carboxylate, focusing on their potential as ligands for the NMDA receptor's glycine binding site. This study elucidates the compound's rapid inactivation in vivo, despite its potency in vitro, highlighting its limited utility in certain neuropharmacological applications (T. Rao et al., 1990).
Synthesis of Unnatural Amino Acids
Another study achieved the synthesis of an unnatural amino acid for potential use in Boron Neutron Capture Therapy (BNCT), demonstrating the compound's utility in developing agents for cancer treatment. This research presents a novel method for synthesizing cyclobutanecarboxylic acid derivatives, further highlighting the compound's versatility in medicinal chemistry (R. Srivastava et al., 1997).
Development of Rigid Analogs
The synthesis of "Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride" was explored to evaluate its role as a rigid analogue of gamma-aminobutyric acid (GABA), highlighting its potential in studying receptor binding activities and understanding GABAergic mechanisms (J. O'Donnell et al., 1980).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, meaning it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, indicating that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Eigenschaften
IUPAC Name |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(5-8)3-2-4-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYNNUCUQDHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656476 | |
| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
CAS RN |
1172902-07-6 | |
| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)


![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)


![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)

